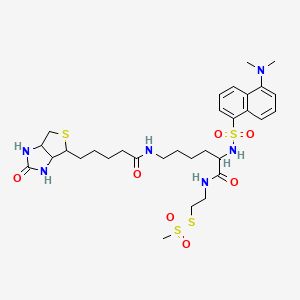

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate

Description

BenchChem offers high-quality (N-Dansyl)biocytinamidoethyl Methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (N-Dansyl)biocytinamidoethyl Methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N6O7S4/c1-37(2)25-13-8-11-22-21(25)10-9-15-27(22)48(43,44)36-23(30(39)33-18-19-46-47(3,41)42)12-6-7-17-32-28(38)16-5-4-14-26-29-24(20-45-26)34-31(40)35-29/h8-11,13,15,23-24,26,29,36H,4-7,12,14,16-20H2,1-3H3,(H,32,38)(H,33,39)(H2,34,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGNIVELCIONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N6O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747412 | |

| Record name | S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041392-69-1 | |

| Record name | S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (N-Dansyl)biocytinamidoethyl Methanethiosulfonate: A Trifunctional Probe for Cysteine-Rich Environments

Introduction: A Multifaceted Tool for Probing Protein Structure and Function

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate is a sophisticated, trifunctional reagent meticulously designed for the selective labeling of sulfhydryl groups, primarily the side chains of cysteine residues in proteins. This molecule uniquely integrates three key chemical moieties, each conferring a distinct and powerful functionality:

-

A Methanethiosulfonate (MTS) Group: This is the reactive "warhead" of the molecule, exhibiting high specificity for thiol groups. The MTS moiety forms a stable disulfide bond with the sulfhydryl group of a cysteine residue, ensuring covalent attachment of the probe to the target protein.[1]

-

A Dansyl Group: This fluorescent reporter group is characterized by its sensitivity to the local environment. The fluorescence emission properties of the dansyl group, such as its quantum yield and emission maximum, can shift based on the polarity of its surroundings.[2][3] This solvatochromic behavior makes it an invaluable tool for probing conformational changes and the local environment of the labeled cysteine residue.[4]

-

A Biocytin Moiety: Comprising biotin linked to a lysine residue, this component serves as a high-affinity tag for avidin and streptavidin-based detection methods.[5] This allows for the sensitive detection, purification, and visualization of labeled proteins through well-established biotin-avidin biochemistry.

The convergence of these three functionalities in a single molecule provides researchers with a versatile and powerful tool for a wide array of applications in protein science, from mapping protein structure to elucidating protein-protein interactions. This guide will provide an in-depth exploration of the core principles, methodologies, and applications of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate.

Core Principles: Mechanism of Action and Key Properties

The utility of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate is rooted in the specific and efficient reaction of its MTS group with cysteine residues.

Mechanism of Thiol-Specific Labeling

The methanethiosulfonate group reacts with the thiolate anion (R-S⁻) of a cysteine residue in a nucleophilic substitution reaction. This results in the formation of a stable disulfide bond between the probe and the protein, with the concomitant release of methanesulfinic acid. This reaction is highly selective for sulfhydryl groups under physiological pH conditions.

Figure 1: Reaction mechanism of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate with a protein cysteine residue.

Physicochemical and Spectral Properties

| Property | Description | Inferred Value/Characteristic | Source |

| Chemical Formula | C₃₁H₄₆N₆O₇S₄ | - | [6] |

| Molecular Weight | 742.98 g/mol | - | [6] |

| Reactivity | Highly specific for sulfhydryl groups (cysteine). | - | [7] |

| Excitation Maximum (Dansyl) | The wavelength at which the dansyl fluorophore absorbs the most light. | ~335 nm | [3] |

| Emission Maximum (Dansyl) | The wavelength at which the dansyl fluorophore emits the most light. This is sensitive to the polarity of the local environment. | ~518 nm (can shift) | [3] |

| Biotin Affinity | High-affinity binding to avidin and streptavidin. | Kd ≈ 10⁻¹⁵ M for biotin-avidin interaction | [5] |

| Solubility | Generally soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited. | - | [8] |

Table 1: Key Properties of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate.

The environmental sensitivity of the dansyl fluorophore is a particularly powerful feature. In a nonpolar, hydrophobic environment, such as being buried within a protein core, the fluorescence emission is typically blue-shifted with an increased quantum yield. Conversely, in a polar, aqueous environment, the emission is red-shifted with a lower quantum yield. This property allows for real-time monitoring of conformational changes that alter the exposure of the labeled cysteine to the solvent.[4]

Experimental Workflow: Protein Labeling and Detection

The following section outlines a generalized protocol for labeling a purified protein containing an accessible cysteine residue with (N-Dansyl)biocytinamidoethyl Methanethiosulfonate.

Figure 2: General workflow for protein labeling with (N-Dansyl)biocytinamidoethyl Methanethiosulfonate.

Detailed Protocol

Materials:

-

Purified protein with at least one accessible cysteine residue.

-

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate.

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Labeling Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. (Note: Avoid buffers containing primary amines if targeting other residues is a concern).

-

Quenching Reagent: e.g., 2-mercaptoethanol or Dithiothreitol (DTT).

-

Desalting column or dialysis cassette.

Procedure:

-

Reagent Preparation:

-

Allow the vial of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the reagent (e.g., 10 mM) in anhydrous DMSO or DMF. Mix well until fully dissolved. Note: Prepare this solution fresh immediately before use as MTS reagents can hydrolyze in the presence of water.

-

-

Protein Preparation:

-

Ensure the protein is in a suitable buffer at a pH between 7.0 and 8.0. The thiol group is more reactive in its deprotonated (thiolate) form, which is favored at slightly alkaline pH.

-

If the protein solution contains reducing agents from purification (e.g., DTT), they must be removed by dialysis or buffer exchange prior to labeling.

-

-

Labeling Reaction:

-

Add the (N-Dansyl)biocytinamidoethyl Methanethiosulfonate stock solution to the protein solution to achieve a desired molar excess of the reagent over the protein (e.g., 10 to 20-fold molar excess). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. Protect the reaction from light to prevent photobleaching of the dansyl group.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 1-10 mM to react with any unreacted MTS reagent.

-

Remove the excess, unreacted reagent and byproducts from the labeled protein using a desalting column or dialysis.

-

-

Characterization:

-

Degree of Labeling: The extent of labeling can be determined using a combination of protein concentration measurement (e.g., Bradford or BCA assay) and absorbance measurements of the dansyl group (around 335 nm).

-

Fluorescence Spectroscopy: Confirm successful labeling by measuring the fluorescence emission spectrum of the labeled protein upon excitation at ~335 nm.

-

Western Blotting: Verify biotinylation by running the labeled protein on an SDS-PAGE gel, transferring to a membrane, and probing with a streptavidin-HRP conjugate followed by a chemiluminescent substrate.

-

Mass Spectrometry: Determine the precise mass of the labeled protein to confirm the number of attached probes.

-

Advanced Applications and Field-Proven Insights

The true power of this trifunctional reagent lies in its application to complex biological questions.

Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique used to map the topology and structure of membrane proteins, particularly ion channels and transporters.[9][10][11] The general principle involves systematically replacing residues with cysteine, one at a time, and then probing the accessibility of these introduced cysteines to membrane-impermeant thiol-reactive reagents.

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate is well-suited for SCAM studies. Its membrane impermeability allows for the selective labeling of extracellularly exposed cysteine residues in intact cells. Subsequent cell lysis and detection via the biotin tag can reveal the topological orientation of different protein domains. The fluorescence of the dansyl group can provide additional information about the local environment of the labeled residue.[4]

Probing Conformational Changes

As previously mentioned, the environmentally sensitive fluorescence of the dansyl group can be exploited to monitor protein conformational changes in real-time.[4] For example, the binding of a ligand or a change in membrane potential might alter the position of the labeled cysteine, leading to a change in its local environment and a corresponding shift in the fluorescence emission spectrum.

Considerations and Best Practices

-

Steric Hindrance: (N-Dansyl)biocytinamidoethyl Methanethiosulfonate is a relatively large molecule. Therefore, steric hindrance can be a significant factor.[12] The accessibility of the target cysteine residue is crucial for efficient labeling. For sterically hindered cysteines, a longer incubation time or a higher molar excess of the reagent may be required. However, it is important to consider that the attachment of this bulky probe could potentially perturb the native structure and function of the protein.[13][14] It is always advisable to perform functional assays on the labeled protein to ensure its activity is not compromised.

-

Cysteine-less Mutants: For site-specific labeling, it is often necessary to start with a protein variant where all native, non-target cysteine residues have been mutated to other amino acids (e.g., serine or alanine).[9] A single cysteine is then introduced at the desired labeling site using site-directed mutagenesis.

-

Reagent Stability: MTS reagents are susceptible to hydrolysis in aqueous solutions.[7] Therefore, it is critical to prepare stock solutions in anhydrous organic solvents and use them promptly.

Conclusion

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate represents a powerful convergence of chemical biology tools in a single, versatile molecule. Its ability to specifically label cysteine residues, provide a fluorescent readout of the local environment, and enable sensitive detection via its biotin tag makes it an invaluable asset for researchers and drug development professionals. By understanding its core principles, optimizing labeling protocols, and being mindful of potential challenges such as steric hindrance, scientists can effectively leverage this trifunctional probe to gain deeper insights into protein structure, function, and dynamics.

References

- Bogdanov, M., Heacock, P. N., & Dowhan, W. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2998.

-

Interchim. (n.d.). Fluorescent MTS Reagents. Retrieved from [Link]

-

Interchim. (n.d.). MTS reagents - Introduction. Retrieved from [Link]

- Javitch, J. A., Karlin, A., & Kaback, H. R. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15.

- Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430.

- Laitinen, O. H., Hytonen, V. P., Nordlund, H. R., & Kulomaa, M. S. (2006). Genetically engineered avidins and streptavidins. Cellular and Molecular Life Sciences, 63(24), 2992-3017.

- Sato, C., Morohashi, Y., Tomita, T., & Iwatsubo, T. (2006). Structure of the catalytic pore of γ-secretase probed by the accessibility of substituted cysteines. The Journal of Neuroscience, 26(46), 12081-12088.

- Bogdanov, M., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). In Methods in Molecular Biology (Vol. 1588, pp. 107-123). Humana Press, New York, NY.

- Howarth, M., Liu, W., Puthenveetil, S., Zheng, Y., Marshall, L. F., & Ting, A. Y. (2008). Monovalent, high-affinity streptavidin and avidin protein reagents for diagnostics and imaging.

-

Bothner, B., & Bothner, B. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed. Retrieved from [Link]

-

Bothner, B., & Bothner, B. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Retrieved from [Link]

- Heal, W. P., Wright, M. H., Thinon, E., & Tate, E. W. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

- Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 76(6), 3031-3043.

-

Cruz-Leal, Y., O'Brien-Simpson, N. M., & Reynolds, E. C. (2021). Fluorescence emission spectrum of the dansyl group of Dans-ITC (A) and Dans-SP-C (B) in chloroform:methanol 2:1, vol/vol. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (N-Dansyl)biocytinamidoethyl Methanethiosulfonate. Retrieved from [Link]

- Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 76(6), 3031–3043.

-

Altenbach, C., & Hubbell, W. L. (2013, April 24). MTSL labelling of membrane proteins? ResearchGate. Retrieved from [Link]

-

Lum, K., Zielinski, S. M., & Abe, C. J. (n.d.). S1 Supporting Information for Dansyl Emits from a PICT Excited-State. Retrieved from [Link]

- Petraccone, L., & Pagano, B. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Nucleic Acids Research, 51(13), 6573–6584.

- Gangavarapu, V., & Roux, B. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Physical Chemistry Chemical Physics, 18(28), 18833–18845.

- Broichhagen, J., & Trauner, D. (2016). Manipulation of protein functions through allosteric switches or steric hindrance. Chembiochem, 17(13), 1195–1198.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dansyl-X, SE | AAT Bioquest [aatbio.com]

- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. interchim.fr [interchim.fr]

- 8. biotium.com [biotium.com]

- 9. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: (N-Dansyl)biocytinamidoethyl Methanethiosulfonate

Common Abbreviation: MTS-DB | CAS: 1041392-69-1 | MW: ~743 Da[1]

Executive Summary

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate (MTS-DB) is a trifunctional, sulfhydryl-reactive probe designed for high-resolution structural mapping of membrane proteins. Unlike monofunctional reagents (e.g., MTSET or MTSES) that only assess steric accessibility via charge perturbation, MTS-DB enables a multi-dimensional analysis of protein topology and dynamics.

It integrates three distinct chemical functionalities into a single molecular scaffold:

-

Methanethiosulfonate (MTS): Rapid, specific covalent attachment to engineered cysteine residues.[2][3][4]

-

Dansyl Fluorophore: Environment-sensitive fluorescence for real-time conformational monitoring.

-

Biocytin (Biotin-Lysine): High-affinity handle for streptavidin-based detection, purification, or microscopy.

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing MTS-DB in Substituted Cysteine Accessibility Method (SCAM) workflows.

Chemical Architecture & Mechanism

Structural Logic

MTS-DB is built on a biocytin core, which provides a flexible spacer arm minimizing steric hindrance during the labeling of recessed residues.

| Component | Functionality | Mechanism of Action |

| MTS Group | Targeting | Reacts specifically with ionized thiolates ( |

| Dansyl Group | Sensing | Solvatochromic fluorophore. Its quantum yield and emission maximum ( |

| Biocytin | Retrieval | Provides a |

The Reaction Pathway

The labeling reaction relies on the nucleophilic attack of the cysteine thiolate anion on the sulfur atom of the methanethiosulfonate group.

Key Constraint: The reaction requires the cysteine to be in the thiolate form (

Figure 1: The chemical mechanism of MTS-DB labeling. The reaction is highly specific for sulfhydryls and irreversible under non-reducing conditions.

Experimental Applications

SCAM (Substituted Cysteine Accessibility Method)

MTS-DB is the "gold standard" for validating whether a specific residue lines an ion channel pore or is exposed to the lipid bilayer.

-

Protocol Logic: If MTS-DB labels the mutant cysteine, the residue is water-accessible.

-

Readout: The large size of MTS-DB (~743 Da) often causes a functional block of the ion channel (measurable by electrophysiology) or a shift in gel mobility (measurable by Western blot).

Fluorescence Environmental Sensing

Because the Dansyl group is solvatochromic:

-

Hydrophilic Environment (Water): Low fluorescence quantum yield, Red-shifted emission (~520-550 nm).

-

Hydrophobic Environment (Protein Core/Lipid): High quantum yield, Blue-shifted emission (~480-500 nm).

-

Application: By labeling a cysteine involved in a gating conformational change, you can monitor the transition from "buried" to "exposed" in real-time by tracking fluorescence intensity (

).

Validated Protocol: Labeling Membrane Proteins[2][3]

Prerequisites:

-

Buffer: PBS or HEPES (pH 7.4 - 8.0). Avoid Tris if possible, though acceptable; strictly avoid DTT or Mercaptoethanol.

-

Stock Solution: Dissolve MTS-DB in DMSO to 10-100 mM. Store at -20°C (desiccated). Hydrolysis occurs rapidly in water; prepare aqueous dilutions immediately before use.[3]

Step-by-Step Methodology

-

Preparation of Cysteine-Mutant Cells: Express the cysteine-substituted protein in Xenopus oocytes or HEK293 cells. Ensure a "Cys-less" background or verify that native cysteines are inaccessible.

-

Pre-Incubation (Blocking): Treat cells with N-ethylmaleimide (NEM) if necessary to block background thiols, only if your target cysteine is protected (e.g., by a ligand) during this step. Otherwise, skip to step 3.

-

Labeling Reaction:

-

Concentration: Dilute MTS-DB stock into physiological buffer to a final concentration of 10 µM to 1 mM .

-

Exposure: Apply to cells for 1 to 5 minutes at Room Temperature (20-25°C).

-

Note: Reaction rate is second-order. Lower concentrations require longer times.

-

-

Quenching: Immediately wash cells with buffer containing 5 mM Cysteine or 10 mM DTT . This scavenges unreacted MTS-DB and prevents non-specific labeling during lysis.

-

Detection (Choose Path A or B):

-

Path A: Electrophysiology (Functional)

-

Record currents before and after MTS-DB application. A permanent change in current (inhibition or activation) indicates successful labeling.

-

-

Path B: Biochemistry (Structural)

-

Lyse cells.[5]

-

Incubate lysate with Streptavidin-Agarose beads.

-

Elute and run SDS-PAGE.

-

Immunoblot for the protein of interest. Presence in the pulldown fraction confirms accessibility.

-

-

Figure 2: Operational workflow for MTS-DB labeling. Critical control points include fresh reagent preparation and rapid quenching.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Labeling Observed | Residue is buried or pH is too low. | Increase pH to 8.0 to favor thiolate formation. If still negative, the residue is likely sterically inaccessible or buried in the protein core. |

| High Background | Non-specific hydrophobic partitioning of Dansyl. | Include a high-salt wash or use 0.1% BSA in the wash buffer to sequester free reagent. Ensure quenching is thorough. |

| Loss of Signal | Disulfide reduction. | Avoid reducing agents (DTT, |

| Precipitation | Reagent insolubility in aqueous buffer. | Do not exceed 1% DMSO final concentration. Dilute dropwise while vortexing. |

References

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine accessibility method. Science, 258(5080), 307-310. Link

-

Interchim. (n.d.). Fluorescent MTS Reagents Technical Sheet. Interchim Application Notes. Link

-

Biotium. (n.d.). MTS Reagents Product Information. Biotium Technical Documents. Link

-

Pharmaffiliates. (n.d.). (N-Dansyl)biocytinamidoethyl Methanethiosulfonate Product Data. Pharmaffiliates Catalog. Link[6]

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. biotium.com [biotium.com]

- 3. interchim.fr [interchim.fr]

- 4. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Principle of MTSEA-Biotin-Dansyl Labeling

Introduction: Probing the Architectural and Dynamic Landscape of Proteins

In the fields of molecular biology, biophysics, and drug development, understanding the structure and conformational dynamics of proteins is paramount to elucidating their function. Site-specific covalent labeling is a powerful strategy that allows researchers to attach molecular probes to precise locations within a protein, transforming it into a reporter of its own local environment and accessibility. Among the various approaches, the Substituted Cysteine Accessibility Method (SCAM) has emerged as a cornerstone technique, particularly for investigating membrane proteins like ion channels and transporters.[1][2] This method relies on introducing a uniquely reactive cysteine residue at a target position and then probing its accessibility to membrane-impermeant or -permeant sulfhydryl-specific reagents.[3][4]

This guide delves into the core principles and technical execution of a sophisticated SCAM-based approach utilizing the multifunctional reagent, MTSEA-biotin-dansyl. This tripartite molecule is not merely a label; it is a versatile analytical tool that combines cysteine-specific reactivity, a high-affinity purification tag, and an environmentally sensitive fluorophore. By leveraging these three components, researchers can confirm covalent modification, isolate the labeled protein or its fragments, and glean critical insights into the structural context of the labeled site. This document provides the theoretical underpinnings, practical protocols, and expert insights required to successfully employ this powerful technique.

The Multifunctional Probe: Deconstructing MTSEA-Biotin-Dansyl

The power of MTSEA-biotin-dansyl lies in its modular design, where each component serves a distinct and synergistic purpose. Understanding the chemistry and function of each part is crucial for designing and interpreting experiments.

The Cysteine-Reactive Group: Methanethiosulfonate (MTS)

The specificity of the labeling reaction is conferred by the methanethiosulfonate (MTS) group. MTS reagents, such as [2-(Aminoethyl)methanethiosulfonate] (MTSEA), react specifically with the sulfhydryl (-SH) group of cysteine residues.[5] The reaction proceeds via a nucleophilic attack by the cysteine's thiolate anion (-S⁻) on the sulfur atom of the MTS reagent, resulting in the formation of a stable, covalent disulfide bond (-S-S-).[6]

For this reaction to occur efficiently, two conditions must be met:

-

Accessibility : The target cysteine residue must be physically accessible to the MTSEA reagent. In the context of membrane proteins, this accessibility can be from the extracellular or intracellular aqueous phase, or in some cases, from within the lipid bilayer if the reagent is membrane-permeant.[7][8]

-

Reactivity : The cysteine's sulfhydryl group must be ionized to its nucleophilic thiolate form. This is favored at pH values above the pKa of the cysteine thiol (typically ~8.5), which is why labeling reactions are often performed in a slightly alkaline buffer (pH 7.5-8.5).[3]

The covalent and specific nature of this bond ensures that the biotin and dansyl moieties are stably tethered to the intended site on the target protein.

The Affinity Tag: Biotin

Once covalently attached to the protein, the biotin moiety serves as an exceptionally powerful molecular handle. Biotin, a B-complex vitamin, forms one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin.[9] The dissociation constant (Kd) for this interaction is in the femtomolar range (10⁻¹⁵ M), meaning the complex, once formed, is essentially irreversible under physiological conditions.[10]

This ultra-high affinity is exploited in two primary ways:

-

Detection : Labeled proteins can be easily detected on Western blots or in ELISAs using streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore. This provides unambiguous confirmation of successful labeling.

-

Purification : Biotinylated proteins can be selectively isolated from complex mixtures, such as cell lysates, using streptavidin-conjugated affinity resins (e.g., agarose or magnetic beads).[11][12] This is invaluable for identifying the labeled protein or for enriching labeled peptides for mass spectrometry analysis.

The Environmental Sensor: Dansyl

The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a classic environmentally sensitive fluorophore.[13] Its utility stems from a photophysical property known as solvatochromism: the wavelength and intensity of its fluorescence emission are highly dependent on the polarity of its immediate microenvironment.[14][15]

-

In a Hydrophobic (Non-polar) Environment , such as a protein's core or a lipid-facing crevice, the dansyl group exhibits a strong fluorescence emission that is "blue-shifted" to shorter wavelengths (e.g., ~480-520 nm).[16]

-

In a Hydrophilic (Polar) Environment , such as being exposed to the aqueous solvent on the protein surface, its fluorescence is weaker and "red-shifted" to longer wavelengths (e.g., ~550-580 nm).[16][17]

This property transforms the labeled cysteine from a simple attachment point into a dynamic reporter. By measuring the fluorescence spectrum of the dansyl-labeled protein, researchers can infer the nature of the local environment around that specific residue. Furthermore, changes in the fluorescence signal upon ligand binding, channel gating, or other conformational changes can provide real-time information about the protein's dynamics.

Core Principle Visualization

The chemical principle of the labeling reaction is the formation of a disulfide bond between the MTSEA moiety and the target cysteine.

Figure 1. Chemical reaction of MTSEA-biotin-dansyl with a target cysteine residue.

The Principle in Practice: A Technical Workflow

Applying the MTSEA-biotin-dansyl labeling principle requires a systematic experimental approach, beginning with molecular biology and culminating in biophysical or biochemical analysis. The trustworthiness of the results hinges on a self-validating system incorporating rigorous controls.

Experimental Design & Mandatory Controls

-

Cysteine-less Template : The foundation of SCAM is specificity. The target protein must first be engineered to remove all native, reactive cysteine residues that are not the intended target. This is typically achieved by mutating them to non-reactive amino acids like alanine or serine, creating a "cysteine-less" background.[2] The function of this cysteine-less mutant must be verified to ensure these mutations have not perturbed the protein's native structure and activity.

-

Single Cysteine Insertion : The specific residue of interest is then mutated to a cysteine in the cysteine-less background. A library of such single-cysteine mutants is often created to scan across a region of the protein.

-

Functional Validation : Each single-cysteine mutant must be functionally characterized. A mutation that disrupts protein folding or function cannot be used to infer details about the native state.

-

Negative Control : The cysteine-less protein template is an essential negative control. It should not show any significant labeling with MTSEA-biotin-dansyl, confirming that the reaction is specific to the introduced cysteine.[2]

-

Blocking Control : To further validate specificity, a pre-treatment of the single-cysteine mutant with a simple, non-biotinylated, non-fluorescent MTS reagent (like MTSEA itself) should block subsequent labeling by MTSEA-biotin-dansyl.

Experimental Workflow Diagram

Figure 2. A generalized experimental workflow for MTSEA-biotin-dansyl labeling.

Detailed Experimental Protocol: Labeling of a Purified Protein

This protocol provides a general framework. Concentrations and incubation times must be optimized for each specific protein and experimental goal.

1. Reagent Preparation:

-

Protein Buffer : Prepare a suitable buffer free of primary amines and thiols (e.g., Phosphate-Buffered Saline (PBS) or HEPES), pH 7.5-8.0.[18][19]

-

MTSEA-biotin-dansyl Stock : Due to the reagent's susceptibility to hydrolysis, prepare a fresh stock solution (e.g., 10-20 mM) in an anhydrous solvent like DMSO or DMF immediately before use.[18]

2. Labeling Reaction:

-

Prepare the purified single-cysteine mutant protein and the cysteine-less control protein at a concentration of 1-5 mg/mL in the protein buffer.

-

Calculate the volume of the MTSEA-biotin-dansyl stock solution needed to achieve a 10- to 20-fold molar excess of reagent over the protein.[18] This excess drives the reaction to completion.

-

Add the calculated volume of the MTSEA-biotin-dansyl stock to the protein solution. Mix gently but thoroughly.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the dansyl group.[12]

3. Quenching and Purification:

-

To stop the reaction, add a quenching reagent that contains a free thiol, such as DTT or β-mercaptoethanol, to a final concentration of 1-5 mM. This will react with any remaining MTSEA-biotin-dansyl.

-

Remove the excess, unreacted reagent and the quenching agent from the labeled protein. This is critical for downstream analysis. Common methods include:

-

Dialysis : Dialyze against several changes of protein buffer.

-

Size-Exclusion Chromatography (SEC) : Use a desalting column (e.g., G-25) to separate the large labeled protein from the small reagent molecules.[12]

-

4. Analysis:

-

Fluorescence Measurement : Dilute the purified labeled protein in buffer and measure the fluorescence emission spectrum (e.g., excitation at ~340 nm, scan emission from 400-650 nm) using a fluorometer.[20]

-

Western Blot : Separate the labeled protein by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to confirm biotinylation.

Data Presentation: Key Reagent Properties

| Parameter | Value / Characteristic | Source |

| Reaction Specificity | Cysteine sulfhydryl groups (-SH) | [5] |

| Optimal Reaction pH | 7.5 - 8.5 | [3] |

| Dansyl Excitation Max. | ~335-350 nm | [16][20] |

| Dansyl Emission Max. | ~480-580 nm (environment-dependent) | [14][16] |

| Biotin-Streptavidin Kd | ~10⁻¹⁵ M | [10] |

| Biotin-Streptavidin k(on) | ~10⁷ M⁻¹s⁻¹ | [21][22] |

| Biotin-Streptavidin k(off) | ~10⁻⁶ s⁻¹ | [21][23][24] |

Conclusion: A Versatile Tool for Structural and Dynamic Insights

The principle of MTSEA-biotin-dansyl labeling represents a powerful convergence of chemical biology and protein science. By integrating a site-specific covalent reaction, a robust affinity handle, and a sensitive fluorescent reporter into a single molecule, this approach provides a multi-faceted platform for interrogating protein structure and function. It enables researchers to move beyond static structural models, offering a means to map solvent accessibility, detect conformational changes, and isolate specific protein populations for further study. When executed with the appropriate experimental design and rigorous controls, this technique delivers high-confidence data that can significantly advance our understanding of complex biological systems, from the gating of a single ion channel to the dynamics of a multi-protein complex.

References

- Current time information in Illes Balears, ES. (n.d.). Google.

- Karlin, A., & Akabas, M. H. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15. _

- Deng, L., Kitova, E. N., & Klassen, J. S. (2013). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 24(1), 49–56.

- Cai, T., Yonaga, M., & Tomita, T. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2999.

- Deng, L., Kitova, E. N., & Klassen, J. S. (2013). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis.

- Skerrett, I. M., Kasperek, E., Cao, F. L., Shin, J. H., Aronowitz, J., Ahmed, S., & Nicholson, B. J. (2002). Application of SCAM (Substituted Cysteine Accessibility Method) to Gap Junction Intercellular Channels. Journal of Membrane Biology, 188(3), 175–186.

- Bogdanov, M., Heacock, P., & Dowhan, W. (2009). Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 491, 195–213.

- Skerrett, I. M., et al. (2002). Application of SCAM (Substituted Cysteine Accessibility Method) to Gap Junction Intercellular Channels. Taylor & Francis Online.

- BenchChem. (2025).

- Hyre, D. E., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(5), 856-865.

- AAT Bioquest. (n.d.). Dansyl-X, SE.

- Paweena, D., et al. (2018). Monitoring of Real-Time Streptavidin−Biotin Binding Kinetics Using Droplet Microfluidics. Analytical Chemistry, 90(15), 9037-9043.

- Wikipedia. (n.d.). Dansyl amide.

- AAT Bioquest. (n.d.). Spectrum [Dansyl].

- Paweena, D., et al. (2018). Monitoring of Real-Time Streptavidin−Biotin Binding Kinetics Using Droplet Microfluidics.

- ResearchGate. (n.d.). Molecular structure of dansyl fluorophore.

- ResearchGate. (n.d.). Kinetics of the reaction of MTSEA with the Cys at α244.

- Lomas, O., et al. (2007). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 150(6), 747–757.

- Rogers, J. C., et al. (2012). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Channels, 6(1), 38–48.

- Lambert, H., et al. (2001). Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter. Journal of General Physiology, 117(2), 117–132.

- BenchChem. (2025).

- Biotium. (n.d.). Biotin MTSEA.

- ApexBio. (n.d.). Procedure for Biotinylating Proteins.

- AAT Bioquest. (2025). Biotin Labeling Molecules and Their Biological Applications.

- ResearchGate. (n.d.). Fluorescence spectrum of dansyl and biotin labeled lactose.

- Pirro, V., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(1).

- Iashchenko, O. V., et al. (2023). Labeling of Polysaccharides with Biotin and Fluorescent Dyes. Molecules, 28(25), 8201.

- YouTube. (2024). Biomolecule Labeling An Advanced Guide.

- Star Protocols. (2022). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. STAR Protocols, 3(3), 101538.

- Duffy, E. E., et al. (2015). Tracking distinct RNA populations using efficient and reversible covalent chemistry. Molecular Cell, 59(5), 858–866.

- ResearchGate. (n.d.). Protein Biotinylation.

- Li, L., & Li, R. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Methods in Molecular Biology, 1198, 121–130.

- Pirro, V., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- Pirro, V., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed - NIH.

- LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides.

- Espino, J. A., & Jones, L. M. (2019). In-cell labeling and mass spectrometry for systems-level structural biology. Journal of Proteomics, 191, 112–126.

Sources

- 1. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 10. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Dansyl-X, SE | AAT Bioquest [aatbio.com]

- 16. Dansyl amide - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. apexbt.com [apexbt.com]

- 19. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ualberta.scholaris.ca [ualberta.scholaris.ca]

Methodological & Application

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate labeling protocol

An Application Guide for Cysteine-Specific Labeling with (N-Dansyl)biocytinamidoethyl Methanethiosulfonate

Senior Application Scientist's Foreword

Welcome to this in-depth technical guide on the application of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate. This is not merely a reagent; it is a versatile, multi-functional probe designed for the precise investigation of protein structure and function. Its unique architecture, combining a cysteine-reactive group, a fluorescent reporter, and a high-affinity purification tag, opens up a sophisticated range of experimental possibilities. This guide is structured to provide not just the procedural steps but the underlying scientific rationale, empowering you to optimize this protocol for your specific research context. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system.

Introduction to the Trifunctional Probe

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate is a specialized chemical probe engineered for the targeted modification of proteins and peptides. Its power lies in the integration of three distinct functional moieties into a single molecule:

-

Methanethiosulfonate (MTS) Group : This is the reactive core of the molecule, exhibiting high specificity for the sulfhydryl (thiol) group of cysteine residues.[1][2] This specificity allows for precise labeling at genetically or naturally occurring cysteine sites.

-

Dansyl Moiety : The 5-(Dimethylamino)naphthalene-1-sulfonyl group is a classic and well-characterized fluorescent probe.[3][4][5] Its fluorescence is highly sensitive to the local environment, making it an excellent reporter for studying conformational changes, protein folding, and binding interactions.

-

Biocytin Group : This component, a conjugate of biotin and lysine, provides a high-affinity binding site for avidin and streptavidin. This enables straightforward detection, immobilization, and purification of labeled molecules using established biotin-avidin chemistry.[2]

This combination makes the reagent a powerful tool for experiments requiring fluorescent detection, affinity capture, and structural probing of specific protein sites.

Caption: Functional components of the (N-Dansyl)biocytinamidoethyl Methanethiosulfonate probe.

The Chemistry of Specificity: Mechanism of Action

The utility of MTS reagents hinges on their selective and rapid reaction with thiol groups under mild physiological conditions.[2] The reaction proceeds via a nucleophilic attack by the thiolate anion (deprotonated cysteine sulfhydryl group) on the sulfur atom of the MTS group. This results in the formation of a stable disulfide bond between the protein and the probe, releasing methanesulfinic acid as a byproduct.[1]

This highly specific reaction is the foundation of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the topology and structure of proteins, particularly ion channels and membrane transporters.[2] By systematically introducing cysteine residues at various positions via site-directed mutagenesis, researchers can probe the accessibility of these sites to MTS reagents and deduce structural information.[2]

Caption: Reaction mechanism for MTS labeling of a protein cysteine residue.

Experimental Design: Materials and Reagent Preparation

Success in labeling is predicated on the quality and proper preparation of all components. Meticulous attention to detail at this stage is critical.

Essential Materials & Reagents

| Reagent / Material | Specification | Rationale & Key Insights |

| (N-Dansyl)biocytinamidoethyl MTS | Highest Purity Available | Impurities can lead to side reactions or high background fluorescence. |

| Protein of Interest | >95% Purity, in a thiol-free buffer | Purity is essential for accurate quantification. The buffer must not contain competing thiols (e.g., from DTT, BME). |

| Anhydrous Solvent | DMSO or DMF, <0.005% water | MTS reagents are hygroscopic and hydrolyze in water.[1][6] Anhydrous solvent is critical for stock solution stability. |

| Reaction Buffer | e.g., Phosphate, HEPES, MOPS | pH must be controlled (typically 7.0-8.5). Avoid amine-containing buffers like Tris if there's any risk of reaction with other parts of the probe. |

| Reducing Agent (Optional) | TCEP (Tris(2-carboxyethyl)phosphine) | TCEP is preferred for selective reduction of protein disulfides as it does not contain a free thiol that needs to be removed before labeling. |

| Quenching Reagent | L-cysteine or β-mercaptoethanol | A small molecule thiol to consume unreacted MTS reagent and terminate the reaction. |

| Purification System | Desalting column, spin column, or dialysis | Choice depends on protein size and sample volume. The goal is to efficiently separate labeled protein from excess reagent and byproducts. |

Reagent Storage and Handling

MTS reagents demand careful handling to maintain their reactivity.

-

Storage : Store the solid reagent at -20°C under desiccation.[1][6] The hygroscopic nature means moisture is the primary enemy.

-

Warming : Before opening the vial, always allow it to warm completely to room temperature to prevent condensation of atmospheric moisture onto the solid reagent.[1][6]

-

Stock Solutions : Prepare stock solutions immediately before use.[1][6] Dissolve the reagent in anhydrous DMSO or DMF.[1][2] For example, a 10 mM stock solution is a convenient concentration for most applications. Briefly vortex to ensure complete dissolution. Do not store aqueous solutions, as the MTS group will hydrolyze.

Step-by-Step Labeling Protocol

This protocol provides a robust starting point. Optimization of molar ratios, incubation time, and temperature may be necessary for your specific protein.

Protein Preparation

-

Initial State : Ensure your protein sample is in a compatible, thiol-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

-

(Optional) Reduction of Disulfides : If your target cysteine is in a disulfide bond, it must be reduced.

-

Add a 10-fold molar excess of TCEP to the protein solution.

-

Incubate for 1 hour at room temperature.

-

Crucially , remove the TCEP using a desalting column or spin column equilibrated with the reaction buffer. Failure to remove the reducing agent will result in it consuming the MTS reagent.

-

-

Concentration Adjustment : Adjust the protein concentration to a working range, typically 1-10 mg/mL (approximately 20-200 µM, depending on molecular weight).

The Labeling Reaction

The core of the process where the covalent bond is formed.

-

Molar Ratio Calculation : Determine the volume of the MTS stock solution to add. A 10- to 20-fold molar excess of the MTS reagent over the protein's reactive cysteine concentration is a common starting point.

-

Example: For 1 mL of a 50 µM protein solution, you have 50 nmol of protein. For a 10-fold excess, you need 500 nmol of MTS reagent. From a 10 mM stock, this would be 50 µL.

-

-

Initiate Reaction : Add the calculated volume of the MTS stock solution to the protein solution. It is best to add it dropwise while gently vortexing to prevent localized high concentrations that could cause protein precipitation.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Causality : Room temperature incubation is faster but may increase the risk of protein degradation or reagent hydrolysis. Incubation at 4°C is gentler and often sufficient for complete labeling.

-

Quenching and Purification

This stage is vital to remove unreacted probe, which can interfere with downstream applications.

-

Quench Reaction : Add a quenching reagent, such as L-cysteine, to a final concentration of 1-5 mM (a significant excess over the initial MTS concentration). Incubate for 15-30 minutes.

-

Purification : Separate the labeled protein from the quenched reagent and byproducts.

-

Size-Exclusion Chromatography (SEC) / Desalting Column : This is the most common and effective method. Equilibrate the column with your desired final storage buffer.

-

Dialysis : Suitable for larger sample volumes, but significantly slower. Perform against a large volume of buffer with several buffer changes.

-

Caption: A validated workflow for protein labeling with MTS reagents.

Validation: Confirming Successful Labeling

Never assume labeling was successful. Always validate the outcome.

-

Mass Spectrometry : This is the gold standard. An increase in the protein's molecular weight corresponding to the mass of the attached (N-Dansyl)biocytinamidoethyl-S- group provides definitive proof of covalent modification.

-

UV-Vis Spectroscopy : Measure the absorbance of the labeled protein. The ratio of the absorbance of the Dansyl group (approx. 340 nm) to the protein (280 nm) can be used to estimate the Degree of Labeling (DOL), though this can be complex due to overlapping spectra.

-

Fluorescence Spectroscopy : Excite the sample at ~340 nm and measure the emission spectrum (~450-550 nm). The presence of a strong fluorescent signal confirms the attachment of the dansyl group.

-

Biotin-Binding Assay : Perform a dot blot or Western blot and probe with streptavidin-HRP to confirm that the biotin moiety is present and functional.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling | 1. Inactive (hydrolyzed) MTS reagent. 2. Target cysteine is inaccessible or oxidized. 3. Presence of a competing thiol in the buffer. 4. Incorrect pH. | 1. Always use freshly prepared stock solution from properly stored solid. 2. Add a mild denaturant (e.g., 0.1% SDS) or perform reduction step (Protocol 4.1). 3. Ensure all buffers are thiol-free. 4. Confirm reaction buffer pH is between 7.0 and 8.5. |

| Protein Precipitation | 1. Solvent shock from adding too much DMSO/DMF at once. 2. The label alters protein solubility. 3. High protein concentration. | 1. Add the MTS stock solution slowly while gently mixing. 2. Try labeling at a lower molar excess or for a shorter time. 3. Reduce the protein concentration for the labeling reaction. |

| High Background Signal | 1. Incomplete removal of unreacted probe. 2. Non-specific binding of the probe to the protein. | 1. Improve the purification step; use a longer desalting column or perform a second purification step. 2. Decrease the molar excess of the MTS reagent and/or shorten the incubation time. |

Safety and Handling Precautions

As a Senior Application Scientist, I must emphasize that laboratory safety is paramount.

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat.[7]

-

Handling : Handle methanethiosulfonate compounds in a well-ventilated area or a chemical fume hood.[7] Avoid inhalation of dust or aerosols and prevent skin and eye contact.[7][8]

-

Exposure : In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][8] If inhaled, move to fresh air immediately.[2][8]

-

Disposal : Dispose of unused reagent and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

- Vertex AI Search. (n.d.). MTS reagents.

- Interchim. (n.d.). MTS reagents.

- Santa Cruz Biotechnology. (n.d.). Methyl Methanethiosulfonate Safety Data Sheet.

- Biotium. (n.d.). MTSEH - Product and Safety Data Sheet.

- Fisher Scientific. (2025). Methyl methanesulfonate Safety Data Sheet.

- Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-212.

- Kopach, A., & Prell, J. S. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- Feix, J. B., et al. (n.d.). Labeling scheme. Attachment of the methanethiosulfonate spin label MTSL... ResearchGate.

- Kopach, A., & Prell, J. S. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed.

Sources

- 1. interchim.fr [interchim.fr]

- 2. biotium.com [biotium.com]

- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ttuhsc.edu [ttuhsc.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocols for Cysteine-Specific Labeling with MTSEA-Biotin-Dansyl

Introduction: A Trifunctional Probe for Elucidating Protein Structure and Function

In the intricate world of cellular biology and drug discovery, understanding the structure, function, and interactions of proteins is paramount. Site-specific labeling of proteins with probes that report on their local environment or facilitate their isolation is a cornerstone of modern proteomics. This guide provides a comprehensive overview and detailed protocols for the use of a powerful trifunctional reagent, (2-((5-(dimethylamino)naphthalene-1-sulfonyl)amino)ethyl) methanethiosulfonate-biotin (MTSEA-biotin-dansyl), for the specific labeling of cysteine residues.

This unique reagent combines three key functionalities in a single molecule:

-

Methanethiosulfonate (MTS) Group: This moiety provides high specificity for the sulfhydryl group of cysteine residues, forming a stable, yet reversible, disulfide bond under mild physiological conditions. This allows for the targeted labeling of cysteine residues, which can be naturally occurring or introduced at specific sites through mutagenesis.

-

Biotin Moiety: The biotin component serves as a high-affinity handle for a wide array of downstream applications. The exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin) is extensively used for protein purification, immobilization, and detection in various assays such as Western blotting and ELISA.

-

Dansyl Group: The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a classic environmentally sensitive fluorophore. Its fluorescence emission spectrum is highly dependent on the polarity of its microenvironment. This property makes it an invaluable tool for probing conformational changes in proteins, studying protein-ligand interactions, and determining the accessibility of the labeled cysteine residue.

This application note will guide researchers through the principles of MTSEA-biotin-dansyl labeling, provide detailed step-by-step protocols for protein labeling and downstream analysis, and offer insights into experimental design and troubleshooting.

Scientific Principles and Rationale

The Chemistry of Cysteine Labeling with MTS Reagents

The specific labeling of cysteine residues by MTSEA-biotin-dansyl is achieved through a thiol-disulfide exchange reaction between the methanethiosulfonate group of the reagent and the sulfhydryl group (-SH) of a cysteine residue. This reaction is highly specific for thiols under mild pH conditions (typically pH 6.5-8.0) and proceeds rapidly to form a mixed disulfide bond.

A key advantage of the disulfide linkage is its reversibility. The bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the removal of the label if required for subsequent analytical steps.

Caption: Cysteine labeling via thiol-disulfide exchange.

Leveraging the Dual-Functionality of Biotin and Dansyl

The true power of MTSEA-biotin-dansyl lies in its ability to facilitate a multi-pronged experimental approach.

-

Biotin for Affinity-Based Applications: The biotin tag enables the selective capture of the labeled protein from complex mixtures like cell lysates using streptavidin-conjugated beads. This is invaluable for:

-

Dansyl for Fluorescence-Based Analysis: The dansyl group's fluorescence is sensitive to the polarity of its immediate environment. A blue shift in the emission maximum and an increase in quantum yield are typically observed when the dansyl moiety moves from an aqueous (polar) to a hydrophobic (non-polar) environment, such as a protein's interior or a ligand-binding pocket.[3][4] This property can be exploited to:

-

Monitor conformational changes: Changes in protein structure that alter the exposure of the labeled cysteine to the solvent will be reflected in the dansyl fluorescence.

-

Study protein-ligand interactions: Binding of a ligand can induce conformational changes that are detectable by a change in dansyl fluorescence.

-

Assess membrane protein topology: The accessibility of engineered cysteines in membrane proteins to the membrane-impermeant MTSEA-biotin-dansyl can provide information about which domains are extracellular.

-

Experimental Protocols

PART 1: Preparation of Reagents and Protein Sample

Critical Consideration: MTS reagents are susceptible to hydrolysis in aqueous solutions. Therefore, it is imperative to prepare fresh stock solutions of MTSEA-biotin-dansyl immediately before use.

1.1. Reagent Preparation:

-

MTSEA-Biotin-Dansyl Stock Solution:

-

Allow the vial of lyophilized MTSEA-biotin-dansyl to equilibrate to room temperature before opening to prevent condensation.

-

Dissolve the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the reagent in the calculated volume of solvent.

-

Vortex briefly to ensure complete dissolution. Keep the stock solution on ice and protected from light.

-

-

Labeling Buffer:

-

A common and effective labeling buffer is 50 mM HEPES or phosphate buffer, pH 7.0-7.5, containing 150 mM NaCl.

-

Important: Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol) as they will compete with the protein for labeling.

-

-

Quenching Solution:

-

Prepare a 1 M stock solution of a free thiol, such as L-cysteine or β-mercaptoethanol, in the labeling buffer. This will be used to quench any unreacted MTSEA-biotin-dansyl.

-

-

Reducing Agent (for disulfide bond reduction, if necessary):

-

If your protein of interest contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, prepare a 100 mM stock solution of DTT or a 50 mM stock solution of TCEP. TCEP is often preferred as it is more stable and does not interfere with some downstream applications.

-

1.2. Protein Sample Preparation:

-

Purification: The protein of interest should be purified to a high degree to minimize non-specific labeling of other proteins.

-

Buffer Exchange: The protein should be in a thiol-free buffer prior to labeling. Perform buffer exchange using dialysis, desalting columns, or centrifugal concentrators.

-

Reduction of Disulfide Bonds (Optional):

-

If necessary, incubate the protein with a 5-10 fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Crucially, the reducing agent must be removed before adding the MTSEA-biotin-dansyl. This is typically done by another round of buffer exchange.

-

-

Protein Concentration: Determine the protein concentration accurately using a standard method such as the Bradford or BCA assay. The concentration should ideally be in the range of 1-10 mg/mL.

PART 2: Labeling Cysteine Residues with MTSEA-Biotin-Dansyl

2.1. Labeling Reaction:

-

Place the prepared protein solution in a microcentrifuge tube.

-

Add the freshly prepared MTSEA-biotin-dansyl stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.

-

Rationale: A molar excess ensures efficient labeling. The optimal ratio may need to be determined empirically for each protein.

-

-

Gently mix the reaction by pipetting or brief vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.

-

Note: The optimal incubation time and temperature may vary depending on the reactivity of the specific cysteine residue. A time-course experiment can be performed to determine the optimal conditions.

-

2.2. Quenching the Reaction:

-

After the incubation period, add the quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature to ensure that all unreacted MTSEA-biotin-dansyl is scavenged.

2.3. Removal of Excess Reagent:

-

Remove the unreacted reagent and quenching agent by buffer exchange using a desalting column, dialysis, or centrifugal concentrators into the desired buffer for downstream applications.

Caption: General workflow for MTSEA-biotin-dansyl labeling.

PART 3: Downstream Applications and Data Analysis

Confirmation of Labeling

It is essential to confirm that the labeling reaction was successful. This can be achieved through several methods:

-

Mass Spectrometry: The most definitive method. An increase in the molecular weight of the protein corresponding to the mass of the MTSEA-biotin-dansyl moiety will confirm covalent modification.

-

Fluorescence Spectroscopy:

-

Excite the labeled protein at the dansyl group's excitation maximum (typically around 340 nm).

-

Scan the emission spectrum from 400 nm to 600 nm.

-

A successful labeling will result in a characteristic fluorescence emission peak (typically around 520 nm). The unlabeled protein should not show this peak.

-

Fluorescence-Based Assays

-

Monitoring Conformational Changes:

-

Record the fluorescence emission spectrum of the labeled protein under baseline conditions.

-

Induce a conformational change (e.g., by adding a denaturant, changing pH, or adding a binding partner).

-

Record the fluorescence emission spectrum again.

-

A shift in the emission maximum (to shorter wavelengths for a more hydrophobic environment) and/or a change in fluorescence intensity indicates a change in the local environment of the dansyl probe.

-

Biotin-Based Assays

-

Streptavidin Affinity Purification (Pull-down):

-

Incubate the labeled protein (and any interacting partners) with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads. This can be done under denaturing conditions by boiling in SDS-PAGE sample buffer, or under native conditions using a competitive elution with excess free biotin.

-

Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting.

-

-

Western Blot Detection:

-

Run the labeled protein sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with streptavidin conjugated to an enzyme such as horseradish peroxidase (HRP) or alkaline phosphatase (AP).

-

Wash the membrane and detect the signal using a chemiluminescent or colorimetric substrate.[5]

-

Data Presentation: Quantitative Parameters

| Parameter | Recommended Range | Rationale |

| MTSEA-Biotin-Dansyl Stock Concentration | 10-50 mM in anhydrous DMF or DMSO | High concentration stock minimizes the volume of organic solvent added to the aqueous protein solution. |

| Molar Excess of Reagent to Protein | 10-20 fold | Ensures efficient labeling kinetics. May require optimization. |

| Labeling Buffer pH | 7.0 - 7.5 | Optimal for specific reaction with thiols while minimizing reaction with other nucleophiles. |

| Incubation Time | 1-2 hours | Sufficient for most labeling reactions. Can be optimized for specific proteins. |

| Quenching Agent Concentration | 10-50 mM | Effectively scavenges unreacted MTSEA-biotin-dansyl. |

| Dansyl Excitation Wavelength | ~340 nm | Corresponds to the absorption maximum of the dansyl group. |

| Dansyl Emission Wavelength | ~450-550 nm | The exact maximum is dependent on the polarity of the environment. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Labeling | Inactive reagent due to hydrolysis. | Prepare fresh MTSEA-biotin-dansyl stock solution immediately before use. |

| Cysteine residue is not accessible. | Ensure the target cysteine is solvent-exposed. Consider partial denaturation if the native structure is not required. | |

| Presence of reducing agents in the buffer. | Remove all reducing agents by buffer exchange prior to labeling. | |

| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., lysines). | Perform the labeling reaction at a lower pH (e.g., 6.5-7.0) to favor thiol reactivity. |

| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Use a more concentrated stock solution to minimize the volume of DMF or DMSO added. |

| The label alters protein solubility. | Reduce the molar excess of the labeling reagent. | |

| High Background in Western Blots | Incomplete removal of unbound streptavidin-conjugate. | Increase the number and duration of wash steps. |

| Insufficient blocking. | Increase the blocking time or try a different blocking agent. |

References

- Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620.

- Chemiluminescence detection of proteins from single cells. (1991). Proceedings of the National Academy of Sciences, 88(7), 2563–2567.

- Competitive protein binding assay for biotin monitored by chemiluminescence. (1976). Analytical Chemistry, 48(12), 1872–1876.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). International Journal of Molecular Sciences, 26(2), 456.

- Fluorescent labeling of proteins and a plasma membrane using cycloheptaamylose-dansyl chloride complex. (1974). Analytical Biochemistry, 61(2), 632-637.

- Fluorescence of dansyl amino acids in organic solvents and protein solutions. (1967). Archives of Biochemistry and Biophysics, 120(3), 609-620.

- Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). Journal of Proteome Research, 13(9), 4166–4174.

- Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging. (2021). ACS Omega, 6(33), 21673–21679.

- Cell Surface Protein Biotinylation and Analysis. (2015). Bio-protocol, 5(19), e1591.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). International Journal of Molecular Sciences, 26(2), 456.

- Confirming Cysteine-Specific Labeling: A Comparative Guide to MTSEA-Biotin and its Altern

- Synthesis and application of fluorescent labeled nucleotides to assay DNA damage. (1993). Nucleic Acids Research, 21(25), 5949–5955.

- A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes. (2014). Dalton Transactions, 43(33), 12516–12520.

- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020). Molecules, 25(10), 2378.

- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). Chemistry Proceedings, 8(1), 76.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). International Journal of Molecular Sciences, 26(2), 456.

- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). Chemistry Proceedings, 8(1), 76.

- Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. (2024). STAR Protocols, 5(1), 102878.

- A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (2018). Methods, 147, 49–58.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). International Journal of Molecular Sciences, 26(2), 456.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). International Journal of Molecular Sciences, 26(2), 456.

Sources

Protocol for Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)

Abstract

The study of RNA dynamics, including synthesis, processing, and decay, is fundamental to understanding gene expression regulation. Traditional methods that measure steady-state RNA levels often mask the intricate kinetics of these processes.[1][2] Metabolic labeling of newly transcribed RNA with the uridine analog 4-thiouridine (4sU) offers a powerful approach to isolate and analyze nascent transcripts, providing a dynamic view of the transcriptome.[1][3] This document provides a detailed protocol for the metabolic labeling of RNA with 4sU in cultured mammalian cells, subsequent biotinylation, and purification of the labeled RNA. We delve into the scientific principles, offer practical guidance for optimizing experimental conditions, and present troubleshooting strategies to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the life cycle of RNA with high temporal resolution.

Introduction: The Principle of 4-Thiouridine Labeling

4-thiouridine (4sU) is a naturally occurring, cell-permeable nucleoside analog that is readily taken up by cells and incorporated into newly synthesized RNA in place of uridine.[1][3][4][5] Once inside the cell, 4sU is phosphorylated to 4sU-triphosphate (4sUTP) by the cellular machinery and subsequently utilized by RNA polymerases for transcription.[3] The key to 4sU's utility lies in the thiol group at the 4th position of the pyrimidine ring. This thiol group provides a specific chemical handle for the subsequent covalent attachment of molecules like biotin, enabling the selective purification of nascent RNA from the total RNA pool.[1][3][6]

This ability to distinguish newly transcribed RNA from pre-existing RNA opens the door to a wide range of applications, including:

-

Measuring RNA synthesis and decay rates: Pulse-chase experiments with 4sU allow for the determination of transcript half-lives on a genome-wide scale.[1][7]

-

Studying co-transcriptional processing: The analysis of 4sU-labeled nascent transcripts provides insights into the kinetics of splicing and other processing events.[3]

-

Identifying protein-RNA interactions: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) utilizes the photo-crosslinking properties of 4sU to identify the binding sites of RNA-binding proteins (RBPs).[8][9][10][11][12]

-

High-throughput metabolic sequencing (SLAM-seq): This method involves the chemical conversion of incorporated 4sU, leading to T-to-C transitions during reverse transcription, which can be identified by high-throughput sequencing to quantify nascent RNA.[4][13][14][15]

Experimental Workflow Overview

The overall workflow for a typical 4sU labeling experiment consists of three main stages: metabolic labeling of cells, biotinylation of the 4sU-containing RNA, and purification of the biotinylated RNA.

Figure 1: A high-level overview of the 4sU labeling and enrichment workflow.

Detailed Protocols

Cell Culture and 4sU Labeling

Rationale: The concentration and duration of 4sU labeling are critical parameters that must be optimized for each cell type and experimental goal. High concentrations or prolonged exposure to 4sU can be cytotoxic and may affect cellular processes, including rRNA synthesis.[11][16][17] Therefore, it is crucial to determine the optimal conditions that balance efficient labeling with minimal cellular perturbation.[18]

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO or sterile water, stored at -20°C in single-use aliquots)[1]

-

Phosphate-buffered saline (PBS), sterile

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels to reach 70-80% confluency at the time of labeling.[1] Consistent cell density across samples is crucial for uniform label incorporation.[19]

-

Prepare 4sU-Containing Medium: Thaw a single-use aliquot of the 4sU stock solution just before use.[1] Dilute the 4sU stock into pre-warmed complete culture medium to the desired final concentration. See Table 1 for recommended starting concentrations.

-

Pulse Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.

-

Incubation: Incubate the cells for the desired labeling period (pulse time). This can range from a few minutes for studying rapid transcription events to several hours for analyzing more stable transcripts.[3]

-

Harvesting: After the labeling period, aspirate the 4sU-containing medium and immediately lyse the cells for RNA isolation. It is critical to perform this step quickly to halt any further RNA synthesis.